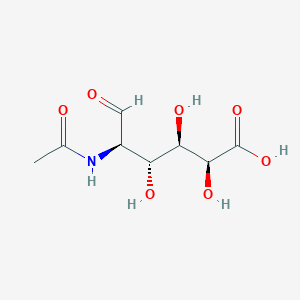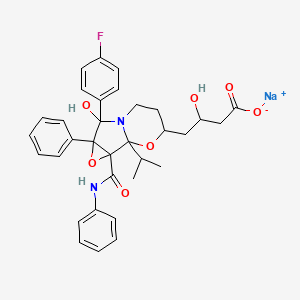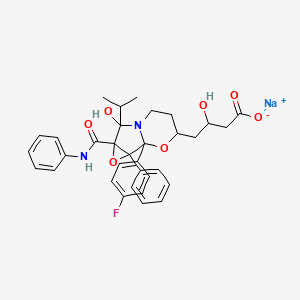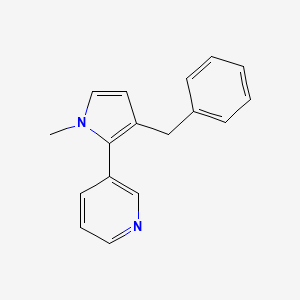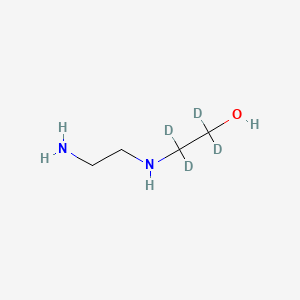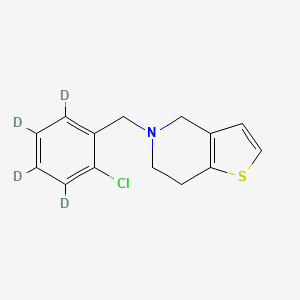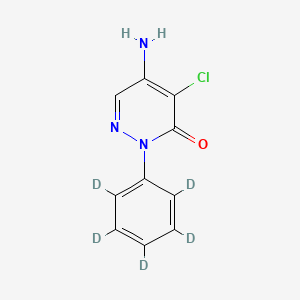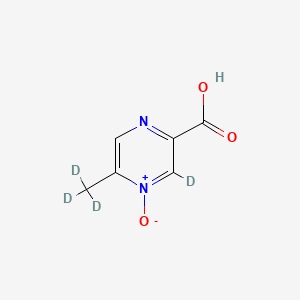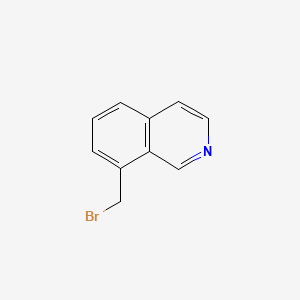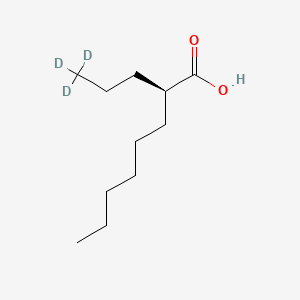
R-(-)-Arundic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-(-)-Arundic Acid-d3 (R-(-)-AA-d3) is a derivative of the naturally occurring compound Arundic Acid (AA). It is a chiral molecule, meaning that it has two mirror-image forms, and its 3-dimensional structure is such that it can interact with various proteins and receptors. R-(-)-AA-d3 is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to explore the structure and function of proteins and receptors, as well as to investigate the effects of drugs and other compounds on these systems.
Wissenschaftliche Forschungsanwendungen
Analytical Techniques in Research
A foundational aspect of scientific research involves the analytical techniques used to study compounds. For example, the ninhydrin reaction is extensively applied for the analysis of amino acids, peptides, and proteins in various scientific disciplines, demonstrating the importance of analytical chemistry in understanding compound interactions and functions (Friedman, 2004). This type of methodology could be relevant in the study of "R-(-)-Arundic Acid-d3" to determine its interaction with biological molecules.
Biotechnological Production
The biotechnological production of compounds from CO2 illustrates the intersection of environmental sustainability and scientific innovation. Research on the microbial production of poly-D-3-hydroxybutyrate from CO2 by autotrophic culture of the hydrogen-oxidizing bacterium Ralstonia eutropha highlights the potential of biotechnological approaches in the development of sustainable materials (Ishizaki, Tanaka, & Taga, 2001). Such methodologies could be adapted for studying and producing derivatives of "R-(-)-Arundic Acid-d3".
Research Portfolio Analysis
The concept of a research portfolio is crucial in science policy, emphasizing the need to manage and evaluate scientific research based on its potential societal benefits rather than solely on financial returns. This approach is relevant for the strategic planning and funding of research projects, including those related to "R-(-)-Arundic Acid-d3", to ensure they address complex societal challenges effectively (Wallace & Rafols, 2014).
Eigenschaften
IUPAC Name |
(2R)-2-(3,3,3-trideuteriopropyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-AHTUJLEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC[C@H](CCCCCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R-(-)-Arundic Acid-d3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

